Dibenzyl chlorophosphonate

Übersicht

Beschreibung

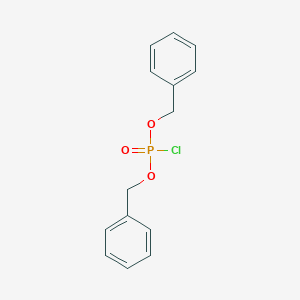

Dibenzyl chlorophosphonate is an organophosphorus compound with the molecular formula C₁₄H₁₄ClO₃P. It is a chlorophosphoric acid ester, commonly used in organic synthesis for phosphorylation reactions. This compound is known for its reactivity and versatility in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzyl chlorophosphonate can be synthesized by reacting dibenzyl phosphite with sulfuryl chloride in carbon tetrachloride at temperatures between 17-19°C . Another method involves the chlorination of dibenzyl phosphite with chlorine gas at temperatures below 0°C .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods, with adjustments for scale and efficiency. The use of inert solvents such as chloroform, carbon tetrachloride, benzene, and ether is common to maintain the stability of the compound during production .

Types of Reactions:

Substitution Reactions: this compound undergoes substitution reactions with ammonia or amines to form dibenzyl aminophosphonates.

Phosphorylation Reactions: It is used for the phosphorylation of nucleosides and amino acids in inert solvents.

Common Reagents and Conditions:

Ammonia or Amines: Used in substitution reactions to form aminophosphonates.

Inert Solvents: Such as chloroform, carbon tetrachloride, benzene, and ether, are used to maintain the stability of the compound during reactions.

Major Products Formed:

Dibenzyl Aminophosphonates: Formed from substitution reactions with ammonia or amines.

Phosphorylated Nucleosides and Amino Acids: Formed from phosphorylation reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Dibenzyl chlorophosphonate has the chemical formula C₁₄H₁₄ClO₃P. It contains a phosphorus atom bonded to two benzyl groups and a chlorophosphate moiety. The chlorine atom serves as an excellent leaving group, facilitating the transfer of phosphoryl groups to nucleophiles such as alcohols and amines. This phosphorylation process is crucial for modifying biomolecules, influencing their function and interactions within biological systems .

Scientific Research Applications

This compound is employed in several key areas of research:

1. Organic Synthesis:

- Phosphorylation Reactions: DBCP is widely used to introduce phosphate groups into organic molecules, which is essential for synthesizing various organophosphorus compounds. It serves as a reagent for the phosphorylation of alcohols and amines, forming dibenzyl aminophosphonates .

- Synthesis of Nucleosides: DBCP plays a critical role in modifying nucleosides, enabling the synthesis of protected phosphoserine synthons and other nucleoside derivatives .

2. Biochemical Studies:

- Protein Modification: The compound is utilized to phosphorylate amino acids within proteins, impacting their structure and function. This modification is vital for studying enzyme activity and signal transduction pathways .

- Nucleic Acid Interactions: Research indicates that DBCP can also interact with nucleic acids, providing insights into how phosphorylation affects genetic material and cellular processes .

3. Medicinal Chemistry:

- Therapeutic Applications: The ability of DBCP to modify biologically active molecules opens avenues for developing pharmaceuticals. Its derivatives are being explored for potential therapeutic uses, particularly in targeting specific biochemical pathways .

4. Industrial Applications:

- Flame Retardants: DBCP is utilized in producing flame retardants and other industrial chemicals due to its organophosphorus nature.

Case Study 1: Synthesis of Protected Phosphoserine

In a study on the synthesis of protected phosphoserine synthons using this compound, researchers demonstrated its effectiveness as a phosphorylating agent. The process involved reacting protected amino acids with DBCP to yield phosphonates that could be further utilized in peptide synthesis.

Case Study 2: Phosphorylation of Amino Acids

A comprehensive investigation into the phosphorylation of various amino acids using DBCP revealed that it could significantly alter enzyme activity. The study highlighted how different reaction conditions influenced the efficiency of phosphorylation, providing valuable data for biochemical research.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dibenzyl phosphite | Phosphite | Lacks chlorine; serves as a precursor for synthesis |

| Dibenzyl phosphorochloridate | Phosphorochloridate | Contains additional chloride; used in similar reactions |

| Phenyl chlorophosphate | Chlorophosphate | Features phenyl instead of benzyl groups; different reactivity profile |

| Methyl chlorophosphate | Chlorophosphate | Smaller alkyl group; primarily used as an insecticide |

This compound stands out due to its dual benzyl substituents, enhancing its solubility and reactivity compared to other organophosphorus compounds listed above.

Wirkmechanismus

The primary mechanism of action for dibenzyl chlorophosphonate involves its ability to act as a phosphorylating agent. It transfers the phosphoryl group to nucleophiles such as nucleosides and amino acids, forming phosphorylated derivatives. This process is facilitated by the presence of inert solvents and specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Dibenzylphosphoryl Chloride: Similar in structure and reactivity, used in similar phosphorylation reactions.

Diphenyl Chlorophosphonate: Another chlorophosphoric acid ester with similar applications but different reactivity and stability profiles.

Uniqueness: Dibenzyl chlorophosphonate is unique due to its specific reactivity with nucleosides and amino acids, making it particularly valuable in biochemical and pharmaceutical research .

Biologische Aktivität

Dibenzyl chlorophosphonate (DBCP), with the molecular formula C₁₄H₁₄ClO₃P, is an organophosphorus compound that serves as a significant reagent in organic synthesis, particularly for phosphorylation reactions. Its biological activity is primarily linked to its ability to modify nucleosides and amino acids, which are crucial for various biochemical processes. This article explores the biological activity of DBCP, including its mechanisms of action, applications in research, and relevant studies.

DBCP acts as a phosphorylating agent, primarily targeting alcohols and amines . The phosphorylation process involves the addition of a phosphate group to these molecules, which can alter their biological functions significantly. The mechanism can be summarized as follows:

- Phosphorylation Reaction : DBCP reacts with nucleophiles such as alcohols and amines to form phosphorylated products.

- Biochemical Pathways : The phosphorylation modifies key biochemical pathways, influencing processes like cell proliferation, metabolism, and differentiation .

Applications in Research

DBCP has several applications in scientific research:

- Nucleoside Modification : It is widely used to introduce phosphate groups into nucleosides, essential for RNA and DNA synthesis.

- Amino Acid Phosphorylation : DBCP facilitates the phosphorylation of amino acids, impacting protein function and signaling pathways .

- Pharmaceutical Development : Due to its reactivity with biologically active molecules, DBCP is explored for potential pharmaceutical applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of DBCP:

- Nucleoside Synthesis : A study demonstrated that DBCP could effectively phosphorylate protected phosphoserine synthons, leading to the synthesis of biologically relevant compounds such as spongouridine .

- Toxicological Assessment : Research indicates that DBCP exhibits low toxicity levels, making it suitable for further studies in biochemical applications without significant adverse effects on cellular systems .

- Synthetic Applications : In synthetic organic chemistry, DBCP has been used to create various organophosphorus compounds through its reactivity with amines and alcohols. This versatility is crucial for developing new materials and pharmaceuticals .

Comparison with Similar Compounds

This compound can be compared with other related compounds based on their reactivity and applications:

| Compound | Structure | Primary Use | Unique Features |

|---|---|---|---|

| Dibenzylphosphoryl Chloride | C₁₄H₁₄ClO₃P | Phosphorylation reactions | Similar reactivity but less stability |

| Diphenyl Chlorophosphonate | C₁₂H₁₁ClO₃P | Phosphorylation | Different reactivity profile |

| Dibenzyl chlorophosphate | C₁₄H₁₄ClO₃P | Nucleoside modification | Specific reactivity with nucleosides |

Eigenschaften

IUPAC Name |

[chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADJFRGSGWGMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-37-4 | |

| Record name | Dibenzyl chlorophosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL CHLOROPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWP897QDQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Dibenzyl phosphorochloridate in chemical synthesis?

A1: Dibenzyl phosphorochloridate serves as a phosphorylating agent in organic synthesis. It's particularly useful for introducing phosphate groups into molecules, often as a protected form of phosphoric acid. [, , ] This is exemplified by its use in synthesizing protected phosphoserine synthons like Nα-(t-butoxycarbonyl)-O-(dibenzylphosphono)-L-serine. []

Q2: How does Dibenzyl phosphorochloridate react with pyridine, and what are the implications for its use in phosphorylation reactions?

A2: Dibenzyl phosphorochloridate reacts with pyridine to form a dibenzyl phosphoropyridinium intermediate. [] While this intermediate is crucial for the phosphorylation process, it can undergo pyridine-mediated dealkylation, leading to the formation of undesirable diphosphate and triphosphate species. [] This decomposition pathway can impact the yield and purity of desired phosphorylated products.

Q3: How can the decomposition of the dibenzyl phosphoropyridinium intermediate be minimized during phosphorylation reactions?

A3: Employing sterically hindered bases like 2-methyl-pyridine or 2,6-dimethylpyridine can significantly reduce the decomposition of the dibenzyl phosphoropyridinium intermediate. [] These bulkier bases hinder the dealkylation process, leading to greater stability of the intermediate and improved yields of the desired phosphorylated product.

Q4: Can you provide an example of a complex molecule synthesized using Dibenzyl phosphorochloridate?

A4: Dibenzyl phosphorochloridate plays a crucial role in the synthesis of adenylosuccinic acid. [] The process involves reacting a protected purine derivative with dibenzyl L-aspartate, followed by phosphorylation with dibenzyl phosphorochloridate. Subsequent deprotection steps yield adenylosuccinic acid. []

Q5: How is Dibenzyl phosphorochloridate used in the synthesis of uridylic acid a?

A5: Dibenzyl phosphorochloridate is employed to phosphorylate a protected diacetate derivative of uridine. [] Subsequent removal of the protecting groups yields uridylic acid a, confirming its structure as uridine-2' phosphate. []

Q6: What is the significance of using Dibenzyl phosphorochloridate in the synthesis of spongouridine?

A6: Dibenzyl phosphorochloridate enables the synthesis of spongouridine (3-β-D-arabofuranosyluracil) through a multi-step process involving protection, phosphorylation, and deprotection reactions. [] This synthetic route confirms the structure of spongouridine, a naturally occurring nucleoside found in sponges. []

Q7: Are there alternative phosphorylation methods to using Dibenzyl phosphorochloridate, and were they explored in the context of these studies?

A7: Yes, alternative phosphorylation methods exist. While specific alternatives aren't detailed in these particular papers, the authors of studies investigating Dibenzyl phosphorochloridate acknowledge the exploration of other phosphorylation strategies. [] This suggests ongoing research to identify potentially more efficient or selective phosphorylation methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.